3-Propilciclopentanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

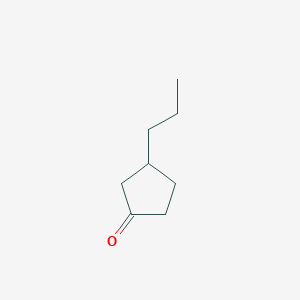

3-Propylcyclopentanone is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclopentanones, which are cyclic ketones containing a five-membered ring. This compound is characterized by the presence of a propyl group attached to the third carbon of the cyclopentanone ring. The structure and properties of 3-Propylcyclopentanone make it a valuable compound in various chemical and industrial applications .

Aplicaciones Científicas De Investigación

3-Propylcyclopentanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as a precursor for biologically active molecules.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.

Industry: It serves as a solvent and reagent in various industrial processes, including polymer production and material science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propyl halides in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO). Another method involves the catalytic hydrogenation of 3-propylcyclopentene-1-one using a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of 3-Propylcyclopentanone often employs large-scale catalytic processes. One such method involves the decarboxylation of adipic acid derivatives in the presence of a metal catalyst. This process is efficient and yields high-purity 3-Propylcyclopentanone suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Propylcyclopentanone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 3-propylcyclopentanone oxime using oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction of 3-Propylcyclopentanone with sodium borohydride yields 3-propylcyclopentanol.

Substitution: Halogenation reactions can occur at the alpha position of the ketone, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed:

Oxidation: 3-Propylcyclopentanone oxime.

Reduction: 3-Propylcyclopentanol.

Substitution: Halogenated 3-Propylcyclopentanone derivatives.

Mecanismo De Acción

The mechanism of action of 3-Propylcyclopentanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.

Comparación Con Compuestos Similares

Cyclopentanone: A simpler ketone with a five-membered ring, lacking the propyl group.

3-Methylcyclopentanone: Similar structure but with a methyl group instead of a propyl group.

3-Ethylcyclopentanone: Contains an ethyl group at the third carbon instead of a propyl group.

Uniqueness of 3-Propylcyclopentanone: The presence of the propyl group in 3-Propylcyclopentanone imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler analogs. These properties make it particularly useful in specific synthetic applications and industrial processes .

Actividad Biológica

3-Propylcyclopentanone is a cyclic ketone that has garnered interest due to its unique structural properties and potential biological activities. This compound is part of the cyclopentanone family, which is known for various applications in the fragrance industry and potential therapeutic uses. Understanding the biological activity of 3-propylcyclopentanone involves exploring its pharmacological effects, toxicity profile, and potential applications in medicine and agriculture.

Chemical Structure and Properties

3-Propylcyclopentanone has the following chemical structure:

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

The structure consists of a cyclopentane ring with a propyl group attached to one of the carbons, along with a carbonyl group (C=O). This configuration contributes to its reactivity and interaction with biological systems.

Pharmacological Properties

Research indicates that 3-propylcyclopentanone may exhibit several pharmacological activities:

- Antimicrobial Activity : Studies have shown that cyclopentanones possess antimicrobial properties. For instance, some derivatives have been tested against various bacterial strains, indicating potential as natural preservatives or therapeutic agents .

- Insecticidal Properties : The compound has been explored for its efficacy as an attractant in pest control. Specifically, it has been identified as a kairomone for tsetse flies, enhancing trapping efficiency when used in combination with other volatiles .

- Neuroactive Effects : Some research suggests that cyclopentanones can influence neural pathways, potentially acting as modulators of neurotransmitter systems. However, detailed studies on 3-propylcyclopentanone specifically remain limited.

Toxicity Profile

The toxicity of cyclopentanones, including 3-propylcyclopentanone, has been evaluated in various studies:

- Acute Toxicity : Generally low acute toxicity has been reported for cyclopentanones, with no significant adverse effects observed in standard toxicity assays .

- Chronic Exposure : No mutagenic or genotoxic effects were noted in mammalian cell line assays, indicating a favorable safety profile for potential applications .

Case Study: Insect Attraction and Control

A significant study focused on the use of 3-propylcyclopentanone as an attractant for tsetse flies demonstrated its effectiveness when combined with other compounds such as octenol and p-cresol. The study involved:

- Laboratory Bioassays : Electroantennographic studies showed that tsetse flies exhibited strong attraction to blends containing 3-propylcyclopentanone.

- Field Trials : Enhanced trapping efficacy was observed in field tests, suggesting practical applications in vector control strategies .

Data Table: Biological Activities of Cyclopentanones

Propiedades

IUPAC Name |

3-propylcyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKQLPXRUHHFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.